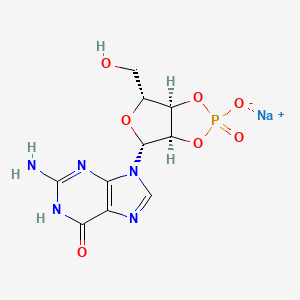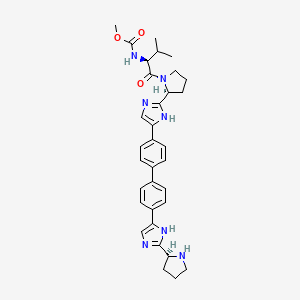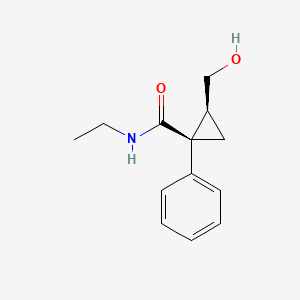
Guanosine 2',3'-cyclic monophosphate sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine 2’,3’-cyclic monophosphate sodium salt is a cyclic phosphate ester of guanosine, where both the 2’- and 3’-hydroxy groups are esterified by phosphoric acid . This compound is a positional isomer of the natural second messenger 3’,5’-cyclic guanosine monophosphate . It has a molecular formula of C10H11N5O7PNa and a molecular weight of 367.19 g/mol .
準備方法
The synthesis of guanosine 2’,3’-cyclic monophosphate sodium salt typically involves the cyclization of guanosine monophosphate. This process can be catalyzed by enzymes or achieved through chemical synthesis. The compound is often prepared in a lyophilized or crystallized sodium salt form . Industrial production methods may involve large-scale enzymatic reactions or chemical synthesis under controlled conditions to ensure high purity and yield.
化学反応の分析
Guanosine 2’,3’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:
Hydrolysis: This reaction can break the cyclic phosphate ester bond, converting the compound into guanosine monophosphate.
Oxidation and Reduction: These reactions can modify the guanine base or the ribose moiety, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common reagents used in these reactions include acids, bases, and specific enzymes that catalyze the hydrolysis or cyclization processes. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Guanosine 2’,3’-cyclic monophosphate sodium salt has diverse applications in scientific research:
Molecular Biology: It is used to study RNA catalytic cleavage and the role of cyclic nucleotides in cellular signaling pathways.
Neuroscience: The compound is involved in research on neuronal signaling and the regulation of neurotransmitter release.
Biochemistry: The compound serves as a model substrate for studying enzyme kinetics and the mechanisms of nucleotide-binding proteins.
作用機序
Guanosine 2’,3’-cyclic monophosphate sodium salt exerts its effects primarily through the activation of intracellular protein kinases. These kinases are activated in response to the binding of membrane-impermeable peptide hormones to the external cell surface . The activation of protein kinases leads to various downstream effects, including the relaxation of smooth muscle tissues and the regulation of ion channel conductance .
類似化合物との比較
Guanosine 2’,3’-cyclic monophosphate sodium salt is unique due to its specific cyclic phosphate ester structure. Similar compounds include:
Guanosine 3’,5’-cyclic monophosphate sodium salt: A natural second messenger involved in various cellular processes.
Adenosine 2’,3’-cyclic monophosphate sodium salt: Another cyclic nucleotide with similar properties but different biological roles.
Cytidine 2’,3’-cyclic monophosphate monosodium salt: A cyclic nucleotide used in similar research applications.
These compounds share structural similarities but differ in their specific biological functions and applications.
特性
CAS番号 |
15718-49-7 |
|---|---|
分子式 |
C10H12N5O7P |
分子量 |
345.21 g/mol |
IUPAC名 |
9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-1H-purin-6-one |
InChI |
InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |
InChIキー |
UASRYODFRYWBRC-UUOKFMHZSA-N |
SMILES |
C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)[O-])N=C(NC2=O)N.[Na+] |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N=C(NC2=O)N |
正規SMILES |
C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)O)N=C(NC2=O)N |
物理的記述 |
Solid |
関連するCAS |
15718-49-7 (mono-hydrochloride salt) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphtho[1,8-gh]naphtho[1',8':6,7,8]cinnolino[5,4,3-cde]cinnoline](/img/new.no-structure.jpg)
![[Methyl-d3]metanicotine](/img/structure/B1144807.png)




